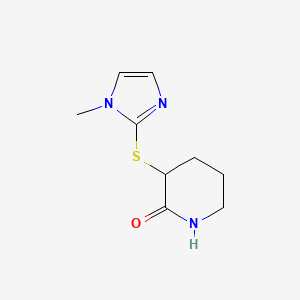

3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one

CAS No.: 2320177-37-3

Cat. No.: VC5853392

Molecular Formula: C9H13N3OS

Molecular Weight: 211.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2320177-37-3 |

|---|---|

| Molecular Formula | C9H13N3OS |

| Molecular Weight | 211.28 |

| IUPAC Name | 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one |

| Standard InChI | InChI=1S/C9H13N3OS/c1-12-6-5-11-9(12)14-7-3-2-4-10-8(7)13/h5-7H,2-4H2,1H3,(H,10,13) |

| Standard InChI Key | QUDKQMJZIGXXAA-UHFFFAOYSA-N |

| SMILES | CN1C=CN=C1SC2CCCNC2=O |

Introduction

Chemical Properties and Structural Features

Molecular Characteristics

The compound (CAS No. 2320177-37-3) has the molecular formula C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol. Its IUPAC name, 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one, reflects the integration of a piperidin-2-one ring and a 1-methylimidazole group connected via a sulfur atom. Key spectroscopic data include:

| Property | Value | Source |

|---|---|---|

| CAS No. | 2320177-37-3 | |

| Molecular Formula | C₉H₁₃N₃OS | |

| Molecular Weight | 211.28 g/mol | |

| IUPAC Name | 3-(1-methylimidazol-2-yl)sulfanylpiperidin-2-one |

Reactivity and Stability

The compound’s reactivity is influenced by its functional groups:

-

Thioether linkage: Susceptible to oxidation (e.g., with KMnO₄) and reduction (e.g., with LiAlH₄).

-

Carbonyl group: May participate in nucleophilic additions or serve as a hydrogen-bond acceptor.

-

Imidazole ring: Capable of π-π stacking and hydrogen bonding, which are critical for biological interactions .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis typically involves sequential steps to form the thioether bond and introduce the carbonyl group. A representative approach includes:

-

Thioether formation: Reacting a piperidine derivative with 1-methyl-1H-imidazole-2-thiol under basic conditions .

-

Carbonyl introduction: Oxidizing a secondary alcohol or employing ketone-forming reactions.

Industrial Methods

Industrial-scale production emphasizes continuous flow processes to enhance yield and purity. Atom-economical strategies, such as catalytic thiol-ene coupling, are prioritized to minimize waste .

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| Methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate | HCT-116 (colon) | 1.9 | |

| Benzo[ d]imidazole-2-amine derivatives | HCT116 | 4.53 |

The imidazole moiety in 3-((1-methyl-1H-imidazol-2-yl)thio)piperidin-2-one may similarly interact with tubulin or kinase targets, though validation is required .

Research Findings and Emerging Applications

Enzyme Inhibition

Piperidine derivatives are potent inhibitors of 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) in Mycobacterium tuberculosis, with IC₅₀ values of 8–10 µM . This suggests potential utility in antitubercular drug development.

Neuropharmacology

Imidazopiperidine analogs, such as PF-232798, act as CCR5 antagonists with improved absorption profiles, highlighting the therapeutic promise of this structural class in HIV treatment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume